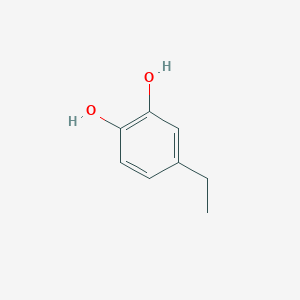

4-Ethylcatechol

説明

Overview of 4-Ethylcatechol's Significance in Scientific Contexts

This compound, a phenolic compound with the chemical formula C₈H₁₀O₂, is gaining increasing attention within the scientific community for its diverse roles in food chemistry, microbiology, and human health research. smolecule.comcymitquimica.com Structurally, it is a catechol molecule—a benzene (B151609) ring with two hydroxyl groups at adjacent positions—substituted with an ethyl group. cymitquimica.com This specific structure imparts unique properties that influence its reactivity, solubility, and biological activity. smolecule.com

In the realm of food science, particularly in the context of fermented beverages like wine and cider, this compound is recognized as a significant flavor compound. smolecule.comawri.com.auresearchgate.net It is primarily formed through the metabolic activity of certain microorganisms, which convert precursor compounds found naturally in fruits. jst.go.jpscite.ai Its presence can contribute to the sensory profile of these beverages, sometimes being associated with desirable complexity, but at higher concentrations, it can be responsible for "off-flavors" described as "horsey" or "medicinal". awri.com.auhud.ac.uktandfonline.com This dual role makes it a key molecule for quality control in the wine and cider industries. hud.ac.uktandfonline.com

Beyond its impact on flavor, research has delved into the biological activities of this compound. Studies have indicated its potential as an antioxidant, capable of scavenging free radicals. smolecule.com Furthermore, it has been investigated for its anti-inflammatory properties and its ability to modulate cellular pathways like the NF-κB and Nrf2 pathways. smolecule.comjst.go.jp The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and the activation of this pathway by this compound suggests a potential protective role against various diseases. jst.go.jpharvard.edu

The compound also serves as a valuable biomarker in several research areas. In environmental science, its deuterated form is used as a standard for the accurate detection of pollutants. In microbiology, it can act as a marker for the presence and metabolic activity of specific microbial communities, such as Dekkera/Brettanomyces yeasts in wine. smolecule.comawri.com.au Moreover, its formation in the human gut through the microbial metabolism of dietary phenolic compounds has led to investigations into its role as a biomarker for gut microbiota activity and its potential systemic effects on human health. jst.go.jpresearchgate.net

Current Research Trends and Future Directions for this compound

Current research on this compound is multifaceted, spanning from its well-established role in food science to emerging applications in human health and environmental monitoring. A significant trend is the continued investigation of its sensory impact on wine and other fermented beverages. Researchers are exploring how different winemaking techniques and microbial strains influence its production, and how it interacts with other volatile compounds to shape the final aroma profile. awri.com.auhud.ac.uk The development of advanced analytical methods, including the use of electronic tongues, is enabling more sensitive and rapid detection of this compound, even at sub-threshold concentrations. sensorysociety.orgmdpi.com

Another major area of focus is the biological activity of this compound. Its ability to activate the Nrf2 cell defense pathway is a particularly active area of research. jst.go.jpharvard.edunih.gov Studies are investigating the molecular mechanisms behind this activation and its potential therapeutic implications for diseases associated with oxidative stress. jst.go.jpharvard.edu Research has also pointed to its anti-inflammatory and antiplatelet effects, suggesting its potential for future drug development. smolecule.commdpi.com Furthermore, its role as a metabolite of the carcinogen ethylbenzene (B125841) and its capacity to induce oxidative DNA damage are being studied to understand its toxicological profile. medchemexpress.com

The role of this compound as a biomarker is also a growing field. Its connection to microbial metabolism makes it a useful indicator of specific microbial activities in various environments, from fermented foods to the human gut. smolecule.comjst.go.jpresearchgate.netfrontiersin.org Recent metabolomics studies have identified this compound sulfate (B86663) as a potential biomarker associated with an increased risk of diabetic retinopathy, highlighting its relevance in clinical research. frontiersin.org

Future research is likely to delve deeper into the complex interactions of this compound within biological systems. This includes elucidating the full spectrum of its metabolic pathways in humans and its systemic effects following production by the gut microbiota. researchgate.net Further in vivo studies are needed to validate the promising in vitro findings regarding its anti-inflammatory and antiplatelet activities. mdpi.com In the context of food science, a better understanding of the factors controlling its formation will aid in managing the sensory quality of fermented products. hud.ac.uktandfonline.com Additionally, the exploration of its catalytic polymerization holds potential for applications in environmental remediation. researchgate.net

Interactive Data Tables

Table 1: Odor Detection Thresholds of this compound in Wine

| Wine Type | Odor Detection Threshold (µg/L) | Reference |

| Neutral Australian Red Wine | 774 | awri.com.au |

| "Green" Red Wine | 1131 | mdpi.com |

| Oaky Red Wine | 1528 | mdpi.com |

| White and Red Wine (Range) | 100 - 400 | mdpi.com |

| WA State Merlot | 823 | sensorysociety.org |

Table 2: Analytical Methods for this compound Detection

| Analytical Technique | Matrix | Key Findings | Reference |

| HPLC-CEAD | Wine | Linear up to 1520 µg/L; LOD of 1.34 µg/L. No sample preparation needed. | researchgate.netnih.gov |

| HPLC-DAD | Cider | Linear up to 150 mg/L; LOD between 0.03 and 0.10 mg/L. No sample preparation needed. | researchgate.net |

| LC-MS/MS (SIDA) | Foods (e.g., coffee) | Quantification limit of 9 nmol/L. | acs.org |

| Electronic Tongue | Merlot Wine | Able to discriminate concentrations as low as 493 µg/L. | sensorysociety.org |

Table 3: Biological Activities of this compound

| Biological Activity | System/Model | Key Findings | Reference |

| Inhibition of β-glucuronidase | In vitro | Competitive inhibitor with an IC50 of 7.57 µM. | jst.go.jp |

| Activation of Nrf2 Pathway | Human Endothelial Cells | Potently activates the Nrf2 cell defense pathway. | harvard.edunih.gov |

| Antiplatelet Effects | Human Platelets | Shows strong antiplatelet activity. | mdpi.com |

| Oxidative DNA Damage | In vitro | Ring-dihydroxylated metabolite of 4-Ethylphenol (B45693) that leads to oxidative DNA damage. | medchemexpress.com |

| Cytotoxicity | HepG2 cells | Ethyl groups enhance cytotoxic effects compared to unsubstituted catechols. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGBNBLMBSXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150029 | |

| Record name | 4-Ethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1124-39-6 | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574JV8BYR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 °C | |

| Record name | 4-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Natural Occurrence of 4 Ethylcatechol

Enzymatic Pathways in 4-Ethylcatechol Formation

The formation of this compound is a multi-step process involving the action of several enzymes.

Catechol oxidase, a copper-containing enzyme, is involved in the oxidation of catechols. biosynth.comebsco.comwikipedia.org This enzyme facilitates the hydroxylation of catechol to form this compound. biosynth.comsmolecule.com This process is a key step in the enzymatic browning of many fruits and vegetables. ebsco.comwikipedia.org

Microorganisms play a crucial role in the conversion of caffeic acid to this compound. mdpi.comredalyc.org This biotransformation is a key pathway for the production of this compound in various fermented foods and beverages. redalyc.orgjst.go.jp Several bacterial species, including those found in the human gut, can metabolize caffeic acid. mdpi.comnih.govresearchgate.net The process typically involves the initial conversion of caffeic acid to 4-vinylcatechol, which is then reduced to this compound. mdpi.comnih.gov

The formation of volatile phenols, including this compound, from hydroxycinnamic acids like caffeic acid, is a two-step enzymatic process. oup.comscite.airesearchgate.net First, cinnamate (B1238496) decarboxylase (CD) catalyzes the decarboxylation of the hydroxycinnamic acid precursor into a hydroxystyrene (B8347415) derivative. oup.comscite.aiscielo.br In the case of caffeic acid, this results in the formation of 4-vinylcatechol. oup.comscite.ai Subsequently, vinylphenol reductase (VR) reduces the vinyl group of the hydroxystyrene to an ethyl group, yielding the corresponding ethylphenol. oup.comscite.aiscielo.br Thus, 4-vinylcatechol is reduced to this compound by VR. oup.comscite.ai

Microbial Production of this compound

Several microorganisms are known to produce this compound, significantly impacting the sensory characteristics of fermented products.

The yeast Dekkera bruxellensis (also known by its anamorph name, Brettanomyces bruxellensis) is a primary producer of volatile phenols in wine and other fermented beverages. redalyc.orgoup.comresearchgate.net This yeast possesses both cinnamate decarboxylase and vinylphenol reductase activity, enabling it to convert hydroxycinnamic acids, including caffeic acid, into their corresponding ethylphenols. oup.comscielo.br While it can produce 4-ethylphenol (B45693) and 4-ethylguaiacol, its uptake of caffeic acid is comparatively lower, resulting in the formation of smaller amounts of this compound. redalyc.orgresearchgate.netuevora.pt The production of these compounds by D. bruxellensis is considered a significant factor in wine spoilage, contributing to "off-flavors". researchgate.netresearchgate.net

Microbial Metabolism of Alkylbenzenesulfonates Yielding this compound

The formation of this compound through microbial activity has been observed in the context of alkylbenzenesulfonate degradation. An organism identified as an Alcaligenes sp., isolated from sewage, has been shown to utilize phenylethane-p-sulphonate as a sole source of carbon and energy for its growth. nih.govnih.govcapes.gov.br During the metabolic process, the bacterium converts phenylethane-p-sulphonate into this compound. nih.govnih.govcapes.gov.br

Research has demonstrated that in cultures of this Alcaligenes sp. growing on phenylethane-p-sulphonate, the presence of 4-isopropylcatechol, an inhibitor of the enzyme catechol 2,3-dioxygenase, leads to the accumulation of this compound. nih.govnih.govcapes.gov.br This accumulation indicates that this compound is a key intermediate in the degradation pathway of phenylethane-p-sulphonate by this microorganism. The subsequent step in the pathway involves the action of catechol 2,3-dioxygenase, which cleaves the aromatic ring of catechols. nih.govnih.govcapes.gov.br

The catechol 2,3-dioxygenase induced by the growth of the Alcaligenes sp. on phenylethane-p-sulphonate has been found to be active on this compound, converting it to the corresponding 2-hydroxyalkylmuconic semialdehyde. nih.govnih.govcapes.gov.br This enzymatic activity is part of the meta-cleavage pathway for the breakdown of aromatic compounds. researchgate.net

Table 1: Microbial Metabolism of Alkylbenzenesulfonates

| Microorganism | Substrate | Intermediate/Product | Enzyme Involved |

| Alcaligenes sp. | Phenylethane-p-sulphonate | This compound | Catechol 2,3-dioxygenase |

Plant-Derived Sources and Dietary Presence

Occurrence in Fermented Foods and Beverages (e.g., Red Wine, Cider, Coffee)

This compound is a phenolic compound naturally present in a variety of fermented foods and beverages, where its formation is often linked to microbial activity on precursor compounds found in the raw materials. jst.go.jpnih.govharvard.eduplos.org

Red Wine: This compound is found in red wine. cymitquimica.comsmolecule.com One study that analyzed 153 red wine samples found that 75% of them contained this compound at concentrations below 640 nM. jst.go.jp

Cider: this compound is considered one of the primary phenolic off-flavor markers in French ciders. researchgate.net Its concentration can vary depending on the maturation stage of the cider. mdpi.com For instance, young cider may contain approximately 20 µM of this compound, while matured cider can have concentrations around 40 µM. jst.go.jp The presence of certain yeasts, such as Brettanomyces/Dekkera strains, in cider has been shown to produce this compound from caffeic acid. nih.gov Research on French commercial ciders revealed mean quantities of 3.2 mg/l for this compound. researchgate.net

Coffee: this compound has been identified in brewed coffee. iiste.orgnih.govresearchgate.netcornell.edu It is considered a thermal degradation product of chlorogenic and caffeic acids, which are abundant in green coffee beans. nih.gov The roasting process is believed to contribute to its formation. nih.gov Studies have identified this compound as one of the volatile organic compounds present in several Kenyan Arabica coffee genotypes. iiste.org

The formation of this compound in fermented foods often involves the transformation of dietary phenolic acids by microorganisms. jst.go.jpnih.govharvard.eduplos.org For example, lactobacilli such as Lactobacillus plantarum, Lactobacillus brevis, and Lactobacillus collinoides can convert common phenolic acids found in fruits and vegetables into 4-vinylcatechol, which is then reduced to this compound. nih.govharvard.eduplos.org This multi-step enzymatic conversion starts with the hydrolysis of compounds like chlorogenic acid to release caffeic acid, followed by decarboxylation to 4-vinylcatechol, and finally reduction to this compound. jst.go.jp

Table 2: Occurrence of this compound in Fermented Products

| Product | Reported Concentration | Notes |

| Red Wine | Below 640 nM in 75% of 153 samples | jst.go.jp |

| Cider | ~20 µM (young), ~40 µM (matured) | Considered a key off-flavor marker. jst.go.jpresearchgate.net |

| Mean of 3.2 mg/l in French commercial ciders | researchgate.net | |

| Coffee | Present | Formed during the roasting process from precursor compounds. iiste.orgnih.govnih.gov |

Extraction from Specific Botanical Sources (e.g., Glechoma longituba, Olive Tree Leaves)

Beyond fermented products, this compound has been isolated directly from certain plant materials.

Glechoma longituba : This compound has been isolated from the ethyl acetate (B1210297) extract of Glechoma longituba (Nakai) Kupr., a plant from the Lamiaceae family. tandfonline.comnih.govdp.tech This was the first time this compound was reported to be found in the Glechoma genus. tandfonline.comnih.govdp.tech

Olive Tree Leaves (Olea europaea L.): this compound is among the phenolic compounds that have been identified and quantified in extracts from olive tree leaves. mdpi.comresearchgate.net These leaves are often considered an agricultural waste product from olive oil production, yet they serve as a valuable source of various polyphenols. mdpi.com

Presence in Wood Smoke Used for Food Preservation

Wood smoke, a traditional method for food preservation, is another significant source of this compound. jst.go.jpnih.govharvard.eduplos.org The compound is part of a group of alkyl catechols found in wood smoke. nih.govharvard.eduplos.org The practice of smoking food introduces these compounds, contributing to the flavor profile and preservation of the food. superfoodly.com This traditional method of food preparation suggests that alkyl catechols like this compound were more common in ancient diets compared to modern Western diets, where such preservation techniques are less prevalent. nih.govharvard.edu

Iii. Chemical Synthesis and Derivatization of 4 Ethylcatechol

Laboratory Synthesis Methodologies

The creation of 4-ethylcatechol in a laboratory setting can be approached through several synthetic routes, each with its own set of reagents and conditions. These methods range from direct modification of catechol to more complex multi-step sequences involving protection, alkylation, and deprotection steps.

One potential, though less common, approach involves the direct ethylation of catechol. This method would theoretically involve reacting catechol with an ethylating agent. However, controlling the position of ethylation and preventing O-alkylation of the hydroxyl groups presents significant challenges. More commonly, the synthesis starts from a precursor that already contains the ethyl group, followed by the introduction of the hydroxyl groups. For instance, 4-ethylphenol (B45693) can be hydroxylated to yield this compound. One method describes the enzymatic hydroxylation of 4-ethylphenol using tyrosinase to produce this compound. biosynth.com Another approach involves the oxidation of a phenol (B47542) derivative, followed by hydrolysis to yield the catechol derivative. google.com

A more controlled and widely used approach for synthesizing this compound involves a multi-step reaction sequence. libretexts.org This often begins with a commercially available starting material that is first alkylated and then subjected to oxidation and other transformations to introduce the catechol functionality.

A general multi-step synthesis can be outlined as follows:

Formylation of a Phenol Derivative : A phenol derivative is reacted with a base and paraformaldehyde in the presence of a tin catalyst to produce a salicylaldehyde (B1680747) derivative. google.comgoogle.com

Alkylation : The resulting salicylaldehyde derivative is then reacted with an alkylating agent, such as an ethyl halide or diethyl sulfate (B86663), in the presence of a base. google.comgoogle.com

Oxidation and Hydrolysis : The alkylated intermediate is oxidized using a peroxide, followed by hydrolysis (which can sometimes occur concurrently with oxidation) to yield the final catechol derivative. google.com

This strategic sequence allows for precise control over the substitution pattern on the benzene (B151609) ring, ensuring the ethyl group is introduced at the desired position. libretexts.org

A common and effective laboratory synthesis of this compound starts with 4-ethylveratrole (1,2-dimethoxy-4-ethylbenzene). This method involves the demethylation of the two methoxy (B1213986) groups to yield the corresponding hydroxyl groups of catechol.

A typical procedure is as follows:

A mixture of 4-ethylveratrole, acetic acid, and hydrobromic acid is heated under reflux. prepchem.com

After cooling, water is added, and the product is extracted with an organic solvent like ether. prepchem.com

The organic extract is washed, dried, and the solvent is removed. prepchem.com

The final product, this compound, is purified by vacuum distillation, yielding a light yellow liquid. prepchem.com

This demethylation can also be achieved using other reagents like boron tribromide (BBr3). oup.com This method is efficient for producing various 4,5-disubstituted catechol derivatives. oup.com

Synthetic Analogues and Derivatives for Research Applications

To facilitate research into the biological activities and metabolic pathways of this compound, synthetic analogues and derivatives are often prepared. These modified structures serve as valuable tools in analytical chemistry and structure-activity relationship studies.

Deuterated this compound, specifically This compound-d5 (B563119), is a crucial analytical standard. In this analogue, the five hydrogen atoms of the ethyl group are replaced with deuterium. This isotopic labeling provides a distinct mass signature that is invaluable for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The primary application of deuterated this compound is as an internal standard in stable isotope dilution analysis (SIDA). researchgate.net By adding a known amount of the deuterated standard to a sample, the concentration of the non-deuterated this compound can be determined with high accuracy and precision, correcting for any sample loss during preparation or analysis. researchgate.net This is particularly useful for quantifying this compound in complex matrices such as food, beverages, and biological samples. researchgate.netsci-hub.se

The synthesis of deuterated compounds like this compound-d5 often requires specialized routes, such as catalytic exchange reactions, which can increase production costs compared to their non-deuterated counterparts.

Understanding how the chemical structure of this compound relates to its biological activity is a key area of research. To investigate these structure-activity relationships (SAR), various structural modifications are made to the parent molecule.

Studies have shown that both the catechol structure and the ethyl group are important for its biological effects, such as the inhibition of the β-glucuronidase enzyme. jst.go.jpresearchgate.net By synthesizing and testing a series of related compounds, researchers can determine which functional groups and structural features are essential for a particular activity. For example, comparing the activity of this compound with other alkyl-substituted catechols or compounds where the hydroxyl groups are modified can elucidate the key determinants of its biological function. jst.go.jpnih.gov

In one study, the antiplatelet effects of 22 derivatives of 4-methylcatechol (B155104), including this compound, were compared to elucidate structure-activity relationships. mdpi.com This research identified this compound as a potent antiplatelet compound, highlighting the importance of the ethyl substitution. mdpi.com Another study on the dopamine (B1211576) transporter assessed the substrate specificity using various catechol derivatives, including this compound, revealing that N-alkylation of the amine side chain of dopamine dramatically reduced transport, while this compound itself was transported, albeit at a much lower velocity than dopamine. nih.gov Furthermore, a series of 4-alkylcatechols were synthesized to evaluate their ability to stimulate nerve growth factor (NGF) synthesis. nih.gov

These SAR studies are fundamental for the rational design of new molecules with enhanced or more specific biological activities for potential therapeutic applications.

Iv. Biochemical and Molecular Interactions of 4 Ethylcatechol

Enzymatic Inhibition and Modulation

4-Ethylcatechol has been identified as a significant inhibitor of β-glucuronidase, an enzyme implicated in the metabolic processing of various compounds within the body.

Research has demonstrated that this compound (4EC) can effectively inhibit the activity of β-glucuronidase. jst.go.jp Studies have shown a significant, concentration-dependent inhibitory effect. jst.go.jp For instance, at a concentration of 20 µM, this compound was observed to inhibit β-glucuronidase activity by 65.5%. jst.go.jp The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor where the response is reduced by half, for this compound against β-glucuronidase was determined to be 7.57 µM. jst.go.jp Even at a low concentration of 1 µM, this compound exhibited significant inhibition of the enzyme's activity. jst.go.jp This inhibitory action is considered to have potential implications for reducing the risk of certain diseases by preventing the enzymatic release of harmful substances in the gut. researchgate.net

Interactive Table: Inhibition of β-Glucuronidase by this compound

| Concentration of this compound (µM) | Inhibition of β-Glucuronidase Activity (%) |

|---|---|

| 1 | Significant inhibition observed |

| 20 | 65.5 |

Kinetic analyses have been conducted to elucidate the mechanism by which this compound inhibits β-glucuronidase. jst.go.jp Using Lineweaver-Burk plots, a graphical method for analyzing enzyme kinetics, it was determined that this compound acts as a competitive inhibitor of β-glucuronidase. jst.go.jpresearchgate.net In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. semanticscholar.org This is evidenced by an increase in the Michaelis constant (Km) with increasing concentrations of this compound, while the maximum velocity (Vmax) of the enzyme remains constant. jst.go.jpnih.gov This kinetic profile indicates that this compound competes with the substrate for binding to the free enzyme. jst.go.jp The equilibrium constant for the inhibitor binding to the free enzyme, known as the Ki value, can be calculated from these kinetic studies. jst.go.jp

The molecular structure of this compound is crucial for its inhibitory activity against β-glucuronidase. jst.go.jp Structure-activity relationship analyses have highlighted the significance of both the ethyl group and the catechol (1,2-dihydroxybenzene) nucleus. jst.go.jpresearchgate.net When compared to its parent compound, catechol, which lacks the ethyl group, this compound demonstrates significantly stronger inhibitory effects. jst.go.jp This suggests that the presence of the bulky ethyl group at the fourth position of the catechol ring enhances the inhibitory activity. jst.go.jp Furthermore, the catechol structure itself is essential for this bioactivity. jst.go.jp A related compound, 4-ethyl-2-methoxyphenol (B121337) (4E2M), where one of the hydroxyl groups of the catechol moiety is replaced by a methoxy (B1213986) group, shows no significant inhibitory activity against β-glucuronidase. jst.go.jp This finding underscores the pivotal role of the vicinal dihydroxyl arrangement of the catechol group in the inhibition of this enzyme. jst.go.jp

Cellular Signaling Pathway Modulation

Beyond direct enzyme inhibition, this compound also influences cellular processes by modulating key signaling pathways involved in cellular defense and response to stress.

This compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. jst.go.jpnih.gov Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative and chemical stress. nih.govmdpi.comnih.gov Studies have shown that this compound, along with other alkyl catechols, can strongly support the expression of Nrf2 target genes in various human cell types. nih.gov This activation is not constitutive but occurs in response to cellular stress, such as the presence of oxygen. nih.gov For instance, in the presence of 21% oxygen, this compound robustly induces the expression of Nrf2 target genes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glucose-6-phosphate dehydrogenase (G6PD). nih.gov

The Nrf2 signaling pathway is a master regulator of the antioxidant response. mdpi.comnih.govmdpi.comresearchgate.net Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). mdpi.comnih.gov Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.govmdpi.comfrontiersin.org This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and phase II detoxification enzymes like HO-1 and NQO1. mdpi.commdpi.comresearchgate.net By upregulating these antioxidant and detoxifying enzymes, the Nrf2 pathway enhances the cell's capacity to neutralize reactive oxygen species (ROS) and other harmful electrophiles, thereby reducing oxidative stress and protecting cells from damage. mdpi.comfrontiersin.org This cellular defense mechanism is crucial in mitigating the pathogenesis of numerous diseases associated with oxidative stress. nih.govfrontiersin.org

Inhibition of Lipopolysaccharide-Induced Inflammatory Responses

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses. nih.govmdpi.com this compound has been identified as an inhibitor of these LPS-induced inflammatory cascades. researchgate.net In studies using murine macrophage-like cells, this compound significantly inhibited the production of nitric oxide (NO) and the secretion of chemokines like CCL2, which are hallmarks of the inflammatory response to LPS. researchgate.netresearchgate.net This anti-inflammatory activity is achieved by suppressing the mRNA expression of the genes responsible for these inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and CCL2. researchgate.net

Modulation of NF-κB Pathway

The anti-inflammatory effects of this compound are closely linked to its ability to modulate the Nuclear Factor-kappa B (NF-κB) pathway. smolecule.comresearchgate.net NF-κB is a pivotal transcription factor that governs the expression of many pro-inflammatory genes. researchgate.net Research has shown that this compound inhibits the LPS-induced activation of NF-κB by preventing its translocation into the nucleus. researchgate.net By keeping NF-κB in the cytoplasm, this compound effectively blocks the transcription of its target inflammatory genes. researchgate.netresearchgate.net This modulation of the NF-κB pathway is a key mechanism behind the observed anti-inflammatory properties of this compound. smolecule.comnih.gov

Interactions with Other Biomolecules

Beyond its interaction with cellular signaling pathways, the chemical nature of this compound facilitates its interaction with other types of molecules, leading to the formation of larger structures and complexes.

Complex Formation with Surface-Immobilized Macrocycles

This compound can form complexes with specific synthetic host molecules. smolecule.com Research has demonstrated that when cyclobis(paraquat-p-phenylene) macrocycles, also known as "blue box" molecules, are immobilized on silica (B1680970) surfaces, they can adsorb large quantities of this compound from aqueous solutions. researchgate.net This interaction is initiated by the formation of a host-guest complex, driven by charge-transfer interactions between the electron-poor macrocycle and the electron-rich catechol ring. researchgate.netrsc.org This complex formation is significant, with studies showing a molar adsorption ratio of 432:1 (this compound to macrocycle), far exceeding a simple one-to-one interaction. researchgate.net

Potential for Polymerization Reactions in Biological Systems

The interaction between this compound and surface-immobilized macrocycles can catalyze polymerization. researchgate.net The formation of radical cations of this compound upon complexation initiates a polymerization process, resulting in the formation of poly(catechol) aggregates on the surface. researchgate.net Catechol-containing compounds are known to undergo oxidative polymerization, a process that can occur in biological systems. researchgate.net The oxidation of catechols can lead to highly reactive quinones, which can then polymerize or react with other biomolecules. smolecule.com This potential for polymerization under certain oxidative conditions or in the presence of catalysts is an important aspect of its biochemistry. smolecule.comua.es Natural polymers are integral components of biological systems, and the ability of a molecule like this compound to form polymers could have implications for its biological activity and fate. nih.gov

Interactions with Copper(II) in Oxidative Processes

The interaction between this compound and copper(II) ions [Cu(II)] is a significant area of study, particularly concerning oxidative reactions. Copper, a redox-active metal, can facilitate the oxidation of catechols, including this compound, leading to the formation of highly reactive species. This process is relevant in various contexts, from enzymatic reactions in biological systems to the potential mechanisms of chemical toxicity.

Research demonstrates that this compound can induce DNA damage, a process that is notably dependent on the presence of Cu(II). nih.gov The underlying mechanism involves the oxidation of this compound, which generates reactive intermediates. This interaction leads to the production of cuprous ions [Cu(I)] and hydrogen peroxide (H₂O₂), which are implicated in oxidative DNA damage. nih.gov The ability of this compound to reduce Cu(II) to Cu(I) is a critical step in this pathway. researchgate.net

The general mechanism for the copper-assisted oxidation of catechols begins with the formation of a monocatecholate complex with Cu(II). nih.govnih.gov This is followed by an intramolecular electron transfer, where the catechol reduces Cu(II) to Cu(I) and is itself oxidized. nih.gov The initial product of this one-electron oxidation is a semiquinone radical. Further oxidation leads to the formation of a two-electron oxidation product, the corresponding ortho-quinone (o-quinone). researchgate.netnih.gov Nuclear Magnetic Resonance (¹H NMR) analysis confirms the formation of an o-quinone from this compound when Cu(II) is added, as indicated by significant changes in the chemical shifts of the aromatic protons. researchgate.net

This redox cycle can be sustained in the presence of molecular oxygen, which re-oxidizes Cu(I) back to Cu(II), allowing the process to continue catalytically. nih.gov The generated o-quinones are highly reactive electrophiles. smolecule.com They can participate in secondary reactions, such as polymerization, which can lead to the formation of complex oligomers or melanin-like pigments. smolecule.comua.es

The efficiency and rate of this oxidative process can be influenced by several factors. Studies on similar phenolic compounds show that pH is a critical variable, with higher pH levels often leading to increased reaction rates. sci-hub.sersc.org Furthermore, the presence of endogenous reducing agents, such as NADH, has been shown to dramatically enhance the oxidative DNA damage induced by this compound in the presence of Cu(II), suggesting a synergistic effect through a sustained redox cycle. nih.gov

The interaction is not limited to simple chemical systems but is also a fundamental aspect of certain metalloenzymes. Enzymes like catechol oxidase, which contain a dinuclear copper center, catalyze the oxidation of various catechols to their respective o-quinones. ebi.ac.ukwikipedia.orgnih.gov Although this compound itself is a substrate for enzymes like tyrosinase, the non-enzymatic, copper-ion-driven oxidation follows a similar fundamental pathway of complexation and electron transfer. arkat-usa.org

Table 1: Summary of this compound and Copper(II) Interaction in Oxidative Processes

| Feature | Description | References |

| Reactants | This compound, Copper(II) [Cu(II)], Molecular Oxygen (for catalytic cycle) | nih.govnih.gov |

| Key Mechanism | 1. Formation of a [Cu(II)-4-ethylcatechol] complex. 2. Intramolecular electron transfer reduces Cu(II) to Cu(I). 3. This compound is oxidized. 4. Cu(I) is re-oxidized to Cu(II) by O₂, perpetuating the cycle. | researchgate.netnih.govnih.gov |

| Intermediates | 4-Ethyl-semiquinone radical, Cuprous ion [Cu(I)], Hydrogen Peroxide (H₂O₂) | nih.govresearchgate.netnih.gov |

| Primary Product | 4-Ethyl-1,2-benzoquinone (o-quinone) | researchgate.netsmolecule.com |

| Secondary Products | Polymers, Oligomers, Adducts with other molecules | smolecule.comua.es |

| Influencing Factors | pH, Presence of reducing agents (e.g., NADH) | nih.govsci-hub.sersc.org |

| Associated Outcome | Oxidative DNA damage | nih.gov |

Vi. Analytical Methodologies for 4 Ethylcatechol Quantification and Identification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 4-ethylcatechol from complex sample mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, often coupled with various detectors to achieve the desired levels of sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phenolic compounds, including this compound. It offers the advantage of operating at ambient temperatures, which is beneficial for thermally labile compounds like catechols. The separation is typically performed on a reversed-phase column.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is an analytical method that separates components of a mixture and identifies them based on their unique light absorption spectra. measurlabs.com The DAD captures the absorbance over a wide range of wavelengths simultaneously, providing a three-dimensional chromatogram (time, absorbance, and wavelength) that enhances compound identification. nih.gov

While specific applications detailing the use of HPLC-DAD for this compound are less common than for other ethylphenols, the technique is suitable for its analysis. For related compounds like 4-ethylphenol (B45693) and 4-ethylguaiacol, detection is often performed at a wavelength of 280 nm. nih.gov The method's linearity and sensitivity are demonstrated in the analysis of other natural polyphenols, where it has proven to be a simple, reliable, and specific tool for simultaneous determination. chemisgroup.us The selection of an optimal detection wavelength is critical and is determined by measuring the absorbance spectra of the standard compound. chemisgroup.usmdpi.com

A highly sensitive and specific method for the determination of this compound involves HPLC coupled with a coulometric electrochemical array detector (CEAD). nih.govresearchgate.net This technique is particularly advantageous as it often requires no sample preparation or derivatization, allowing for direct analysis of samples like wine. nih.govresearchgate.net The CEAD consists of a series of coulometric sensors set at different potentials, which provides both quantification and electrochemical characterization, enhancing selectivity. pageplace.dersc.org

A validated HPLC-CEAD method for analyzing this compound in wine demonstrated excellent performance. nih.gov The procedure is noted for its rapid chromatographic separation, precision, and high recovery rates, with no observed matrix effects. nih.govresearchgate.net This method has been successfully applied to evaluate the concentration of this compound in commercial wines, revealing concentrations ranging from below the detection limit to over 1600 µg/L. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Linearity Range | Up to 1520 µg/L |

| Precision (R.S.D.) | <3% |

| Limit of Detection (LOD) | 1.34 µg/L |

| Limit of Quantitation (LOQ) | 2.2 µg/L |

| Recovery in Spiked Wine | 95% to 104% (Median: 102%) |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of this compound by GC presents challenges. Due to the vicinal hydroxyl (-OH) groups, this compound is thermally unstable at the high temperatures typically required for GC analysis. researchgate.net Furthermore, it can react with many standard stationary phases used in GC columns. researchgate.net Consequently, detection and quantification by GC are usually performed after a chemical derivatization step to increase volatility and thermal stability. researchgate.netijern.com

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used technique for analyzing organic compounds. measurlabs.comagilent.com The FID works by combusting the compounds as they elute from the GC column in a hydrogen-air flame, which produces ions. agilent.comscioninstruments.com The resulting current is measured and is proportional to the mass of carbon in the analyte, making it a mass-sensitive detector with a wide linear range. agilent.comscioninstruments.com

While GC-FID is a robust and sensitive detector for many organic compounds, its application for underivatized phenols can be limited by the issues of thermal stability and potential interactions with the column. researchgate.netchromatographyonline.com For the analysis of phenols, derivatization is a common strategy to improve chromatographic behavior. epa.gov Although less common than mass spectrometry for this specific application, GC-FID has been used for the analysis of other volatile phenols like 4-ethylphenol and 4-ethylguaiacol in wine, often following an extraction step such as solid-phase microextraction (SPME). researchgate.net

| Feature | Description |

|---|---|

| Principle | Detects ions formed during combustion of organic compounds in a hydrogen flame. agilent.com |

| Response | Responds to virtually all organic compounds containing carbon. agilent.com |

| Sensitivity | High sensitivity, capable of detecting compounds at picogram (pg) levels. agilent.com |

| Linear Dynamic Range | Very wide, often greater than 107. agilent.com |

| Application to Phenols | Often requires derivatization to improve volatility and thermal stability. researchgate.netepa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov This technique provides high sensitivity and selectivity, allowing for both the quantification of target compounds and their structural confirmation based on mass spectra. nih.govthepharmajournal.com

For the analysis of this compound and related compounds, GC-MS is a frequently used method. researchgate.netresearchgate.net Given the thermal lability of catechols, a derivatization step, such as silylation, is crucial to replace active hydrogen atoms with a more stable group, thus improving chromatographic performance and preventing degradation in the hot injector. ijern.comnih.gov Sample preparation often involves an extraction and concentration step, such as headspace solid-phase microextraction (HS-SPME), which is effective for isolating volatile phenols from the sample matrix before their introduction into the GC-MS system. researchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode to achieve low detection limits and high selectivity, which is especially important when analyzing complex matrices like wine or environmental samples. researchgate.netthermofisher.com

Considerations for Sample Derivatization in GC Analysis

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, like other phenols, possesses polar hydroxyl (-OH) groups that can lead to several analytical challenges. These challenges include low volatility, poor thermal stability, and a tendency for adsorption onto the surfaces of the GC inlet and column, which can result in poor peak shape (tailing) and reduced sensitivity. To overcome these issues, a chemical modification process known as derivatization is frequently employed.

Derivatization involves reacting the analyte with a specific reagent to replace the active hydrogens in the polar functional groups with less polar, more stable groups. This process increases the volatility of this compound, improves its thermal stability, and enhances its chromatographic behavior, leading to sharper, more symmetrical peaks and improved detection. The two most common derivatization methods for phenolic compounds like this compound are silylation and acylation.

Silylation: This is one of the most widely used derivatization techniques for compounds containing active hydrogens.

Reaction: Silylating reagents replace the active hydrogens of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.

Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reaction rate.

Advantages: Silylation reactions are generally fast and the resulting TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC analysis.

Acylation: This method introduces an acyl group into the molecule.

Reaction: Acylation reagents, such as acetic anhydride or trifluoroacetic anhydride (TFAA), react with the hydroxyl groups of this compound to form ester derivatives.

Advantages: Acylated derivatives are often more stable than their silylated counterparts. The introduction of fluorine atoms, as in TFAA derivatization, can significantly enhance the response of an electron capture detector (ECD), providing very high sensitivity. An in-situ derivatization using acetic anhydride has been successfully applied for the headspace solid-phase microextraction (HS-SPME) analysis of this compound in wine.

When choosing a derivatization strategy, factors such as reaction time, temperature, reagent concentration, and the potential for side-product formation must be carefully optimized to ensure complete and reproducible derivatization for accurate quantification.

| Derivatization Method | Common Reagents | Resulting Derivative | Key Advantages |

| Silylation | BSTFA, MSTFA (often with TMCS as a catalyst) | Trimethylsilyl (TMS) ether | Increased volatility, improved thermal stability, good for general GC-MS analysis. |

| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Acetate (B1210297) or Trifluoroacetate ester | High stability of derivatives; fluorinated derivatives offer enhanced sensitivity with Electron Capture Detection (ECD). |

Spectroscopic and Electrochemical Methods

Beyond chromatographic techniques, several spectroscopic and electrochemical methods are vital for the structural elucidation and sensitive detection of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules, including this compound. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals for the protons on the aromatic ring and the ethyl side chain.

Research has identified the specific chemical shifts for the aromatic protons of this compound. In one study, these were reported at δ (ppm) 6.55, 6.60, and 6.41. nist.gov The ethyl group protons typically appear further upfield, with the methylene (-CH₂) protons showing a quartet and the methyl (-CH₃) protons a triplet, due to spin-spin coupling. This distinct pattern of signals provides a fingerprint for the unequivocal identification of this compound.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ring) | ~6.4 - 6.7 | Multiplet/Doublet |

| Methylene (-CH₂-) | ~2.5 | Quartet |

| Methyl (-CH₃) | ~1.2 | Triplet |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive detection technique, often coupled with gas chromatography (GC-MS), that provides information about the mass-to-charge ratio (m/z) of an analyte and its fragments. This data is used for both quantification and structural identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern.

Molecular Ion: The molecular ion peak (M⁺) appears at an m/z of 138, corresponding to the molecular weight of this compound (C₈H₁₀O₂).

Base Peak: The most intense peak in the spectrum, known as the base peak, is observed at m/z 123. This prominent fragment is formed by the loss of a methyl radical (•CH₃, mass of 15 amu) from the molecular ion. This process, known as benzylic cleavage, is highly favored because it results in the formation of a stable resonance-stabilized dihydroxybenzylic cation.

Other Fragments: Other significant fragments may be observed at lower m/z values, such as 95 and 77, resulting from further decomposition of the primary fragments, including the loss of carbon monoxide (CO).

| m/z Value | Ion | Origin | Significance |

| 138 | [C₈H₁₀O₂]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |

| 123 | [M - CH₃]⁺ | Loss of a methyl radical (benzylic cleavage) | Base Peak ; highly characteristic fragmentation for ethyl-substituted phenols. |

| 95 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the m/z 123 fragment | Further fragmentation product. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Indicates the presence of a benzene (B151609) ring structure. |

Electronic Tongue for Discrimination and Sub-threshold Detection

The electronic tongue is an analytical instrument composed of an array of non-specific, low-selectivity chemical sensors with partial sensitivity to different compounds in a solution. When combined with pattern recognition software, it can recognize patterns that are characteristic of a specific sample or class of samples.

This technology has been successfully applied to the analysis of volatile phenols in complex mixtures. A voltammetric electronic tongue has been developed for the simultaneous quantification of 4-ethylphenol, 4-ethylguaiacol, and this compound. This approach offers a rapid and reagent-free alternative to traditional chromatographic methods, making it suitable for quality control applications in the wine industry where these compounds are indicators of spoilage. The electronic tongue can provide a holistic "fingerprint" of a sample's taste or chemical composition, enabling the discrimination of wines based on their volatile phenol (B47542) profile, even at concentrations near or below the human sensory threshold.

Amperometric Measurements in Headspace Analysis

Amperometry is an electrochemical detection technique that measures the current resulting from the oxidation or reduction of an electroactive species at an electrode held at a constant potential. While direct amperometric sensing has been widely used for catechol and other phenols in liquid samples, its application to headspace analysis is a more novel approach for volatile compounds.

Headspace analysis involves sampling the vapor phase in equilibrium with a solid or liquid sample. This is particularly useful for volatile analytes like this compound in complex matrices. A technique known as "Headspace Voltammetry" has been demonstrated for phenol, a structurally related compound. nih.gov In this method, a modified electrode is placed in the headspace above a sample, where it preconcentrates the volatile analyte before electrochemical measurement. nih.gov This approach eliminates interferences from non-volatile matrix components. nih.gov

By applying a specific potential to the sensor, this compound that has partitioned into the headspace can be oxidized, generating a current that is proportional to its concentration. This method holds promise for the development of rapid, portable sensors for monitoring volatile phenols without extensive sample cleanup.

Sample Preparation and Extraction Techniques

The analysis of this compound often requires its extraction from a complex sample matrix, such as wine, to concentrate the analyte and remove interfering substances. The choice of extraction technique depends on the matrix, the concentration of the analyte, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE): A classic technique where the sample is mixed with an immiscible organic solvent. This compound, being more soluble in the organic phase, is partitioned out of the aqueous sample. While robust, LLE can be time-consuming and requires significant volumes of organic solvents.

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the solid phase while other matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent. SPE is more efficient than LLE, uses less solvent, and is easily automated.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes adsorb onto the coating. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. Headspace SPME (HS-SPME) is particularly effective for volatile compounds like this compound as it minimizes matrix effects.

Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS). This larger sorbent volume provides a higher extraction capacity and greater sensitivity compared to SPME, making it suitable for trace-level analysis of volatile phenols in wine.

The accurate quantification and identification of this compound in various matrices, such as wine and environmental samples, are crucial for quality control and risk assessment. Due to its volatility and potential for complex sample matrices, a variety of extraction and pre-concentration techniques have been developed and optimized. These methods aim to isolate this compound from interfering substances and enrich it to a concentration level suitable for instrumental analysis, commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Sample Preparation and Extraction Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from liquid samples. The principle of SPE is similar to liquid chromatography, involving the partitioning of a compound between a solid phase (sorbent) and a liquid phase (sample and solvents). For the analysis of phenolic compounds like this compound, reversed-phase sorbents are commonly employed.

The general steps of an SPE procedure for extracting this compound from a liquid sample, such as wine, would typically involve:

Conditioning: The sorbent bed is treated with a solvent like methanol to activate the stationary phase, followed by water or a buffer to equilibrate it to the sample's matrix.

Sample Loading: The sample is passed through the sorbent bed. This compound and other organic compounds are retained on the sorbent material through hydrophobic interactions, while the bulk of the aqueous matrix passes through.

Washing: The sorbent is washed with a weak solvent to remove any co-adsorbed interfering compounds that are less strongly retained than this compound.

Elution: A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, eluting the analyte for subsequent analysis.

While specific SPE methods for this compound are not extensively detailed in recent literature, studies comparing it with other techniques suggest that while effective, it may be outperformed in terms of recovery by newer methods like Stir-Bar Sorptive Extraction for volatile phenols in wine nih.govresearchgate.net.

Table 1: General Parameters for SPE of Phenolic Compounds

| Parameter | Description | Typical Conditions for Phenolic Compounds |

|---|---|---|

| Sorbent Type | The solid material that retains the analyte. | Reversed-phase (e.g., C18, polymeric sorbents) |

| Conditioning Solvents | Solvents used to prepare the sorbent. | Methanol followed by water or sample-matched buffer |

| Sample pH | Adjusted to ensure the analyte is in a neutral form for better retention. | Acidified to pH < 2 |

| Wash Solvent | Used to remove interferences. | Water or a weak organic-aqueous mixture |

| Elution Solvent | Used to recover the analyte from the sorbent. | Methanol, acetonitrile, or ethyl acetate |

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that integrates sampling, extraction, and concentration into a single step. It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

For volatile compounds like this compound, Headspace SPME (HS-SPME) is often the preferred mode as it minimizes matrix effects. A study on the determination of ethylphenols in wine, including this compound, utilized in-situ derivatization followed by HS-SPME coupled with GC-MS. The derivatization with acetic anhydride was performed to improve the volatility and chromatographic behavior of the phenols. The optimal extraction conditions were determined through experimental design researchgate.net.

Table 2: Optimized HS-SPME Conditions for Ethylphenol Analysis in Wine researchgate.net

| Parameter | Optimized Condition |

|---|---|

| Fiber Type | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Sample Volume | 4 mL of wine in a 20-mL vial |

| Derivatizing Agent | 35 µL of acetic anhydride per mL of wine |

| Base | 1 mL of 5.5% potassium carbonate solution |

| Salt Addition | 0.9 g of sodium chloride |

| Extraction Temperature | 70°C |

| Extraction Time | 70 min |

This method demonstrated good sensitivity, with detection limits for the ethylphenols below their odor thresholds in wine researchgate.net.

Stir-Bar Sorptive Extraction (SBSE) is a sorbent-based extraction technique similar to SPME but with a significantly larger volume of the stationary phase. In SBSE, a magnetic stir bar is coated with a sorptive material, typically polydimethylsiloxane (PDMS). The stir bar is placed in a liquid sample and stirred for a defined period, allowing for the extraction of analytes into the coating. The stir bar is then removed, dried, and the analytes are thermally desorbed in a GC inlet.

The larger phase volume of SBSE provides a higher extraction capacity and sensitivity compared to SPME, making it particularly suitable for trace analysis researchgate.netresearchgate.net. An optimized SBSE method for the determination of volatile phenols in wine demonstrated superior recovery and linearity compared to SPE nih.govresearchgate.net. More recent studies have utilized ethylene glycol/polydimethylsiloxane (EG/PDMS) stir bars to enhance the extraction of more polar, smoke-related volatile phenols in wine mdpi.comnih.gov.

Table 3: Optimized SBSE Conditions for Volatile Phenols in Wine researchgate.net

| Parameter | Optimized Condition |

|---|---|

| Stir Bar Coating | Polydimethylsiloxane (PDMS) |

| Extraction Time | 90 minutes |

| Extraction Temperature | Room temperature |

| Stirring Speed | Not specified, but crucial for consistent results |

| Salt Addition | Did not enhance extraction |

| Sample pH | Not specified, likely native wine pH |

The method showed good linearity with correlation coefficients ranging from 0.92 to 0.99 for all analytes and good reproducibility researchgate.net.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on a ternary solvent system. A small volume of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) are rapidly injected into an aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer. After centrifugation, the sedimented organic phase containing the concentrated analytes is collected for analysis.

While a specific DLLME method for this compound was not found, a study on the determination of various phenolic compounds in wine provides a relevant procedure. This method was optimized for the extraction of 12 different phenolic compounds, demonstrating the applicability of DLLME for this class of compounds researchgate.net.

Table 4: Optimized DLLME Conditions for Phenolic Compounds in Wine researchgate.net

| Parameter | Optimized Condition |

|---|---|

| Extraction Solvent | Ethyl acetate (1000 µL) |

| Disperser Solvent | Acetonitrile (500 µL) |

| Sample Volume | 1000 µL |

| Extraction Time | 10 seconds (vortexing) |

| Centrifugation | 5400g for 5 minutes |

| Number of Extractions | Two |

DLLME is recognized for its simplicity, speed, low cost, and high enrichment factors.

In line with the principles of green chemistry, there is a growing interest in developing environmentally friendly extraction methods. Natural Deep Eutectic Solvents (NADES) have emerged as promising green alternatives to conventional organic solvents. NADES are mixtures of natural compounds, such as sugars, amino acids, and organic acids, that form a eutectic mixture with a melting point significantly lower than that of its individual components frontiersin.org.

The extraction of phenolic compounds using NADES is often enhanced by ultrasound-assisted extraction (UAE), which improves cell wall permeability and diffusion nih.gov. The composition of the NADES can be tailored to optimize the extraction of specific compounds. For instance, different combinations of hydrogen bond acceptors (HBA), like choline chloride, and hydrogen bond donors (HBD), like urea, glycerol, or fructose, can be used bme.hu.

Table 5: Examples of NADES Compositions for Phenolic Compound Extraction

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application |

|---|---|---|---|

| Betaine | Urea | Not specified | Extraction of phenolic compounds with high antioxidant activity nih.gov |

| Choline Chloride | Glycerol | 1:2 | Extraction of polyphenols from Spilanthes acmella flowers bme.hu |

| Choline Chloride | Fructose | 1:2 | Extraction of polyphenols from Spilanthes acmella stems, stalks, and leaves bme.hu |

| Betaine | Triethylene glycol | 1:2 | Extraction of polyphenols from spent coffee grounds frontiersin.org |

| Choline Chloride | 1,2-propanediol | Not specified | Extraction of polyphenols from spent coffee grounds frontiersin.org |

Studies have shown that NADES can be more efficient than conventional solvents like ethanol and water for extracting phenolic compounds nih.gov. The addition of a certain percentage of water to the NADES mixture is often necessary to reduce viscosity and improve mass transfer frontiersin.org.

Vii. Environmental and Industrial Considerations

Environmental Fate and Biotransformation

The environmental journey of 4-ethylcatechol is largely dictated by microbial activity, which plays a crucial role in its degradation and transformation.

Microbial Degradation Pathways

Several microorganisms are capable of metabolizing this compound and its precursors. For instance, certain bacteria found in the human gut can transform caffeic acid, a common plant phenolic, into this compound via a 4-vinylcatechol intermediate. mdpi.com This biotransformation involves a putative phenolic acid decarboxylase that converts caffeic acid to 4-vinylcatechol, which is then reduced to this compound by a putative 4-vinylcatechol reductase. mdpi.com

Bacillus licheniformis strain TAB7, a bacterium utilized as a commercial deodorizing agent, has demonstrated the ability to biotransform caffeic acid into this compound. mdpi.comnih.gov Similarly, an Alcaligenes species isolated from sewage can metabolize phenylethane-p-sulphonate, leading to the accumulation of this compound, particularly when the enzyme catechol 2,3-dioxygenase is inhibited. nih.govcapes.gov.br This organism oxidizes authentic samples of this compound to 2-hydroxyalkylmuconic semialdehydes, indicating a meta-cleavage pathway for ring fission. nih.govcapes.gov.brnih.gov

In the context of alkylphenol degradation, Rhodococcus rhodochrous EP4 degrades 4-ethylphenol (B45693) through the meta-cleavage of this compound, a process initiated by a two-component alkylphenol hydroxylase. researchgate.net

The following table summarizes the microbial degradation pathways involving this compound:

Table 1: Microbial Degradation Pathways Involving this compound| Microorganism | Precursor/Substrate | Key Enzymes | Product(s) | Reference(s) |

|---|---|---|---|---|

| Human gut bacteria | Caffeic acid | Phenolic acid decarboxylase, 4-vinylcatechol reductase | This compound | mdpi.com |

| Bacillus licheniformis TAB7 | Caffeic acid | Phenolic acid decarboxylase, other enzymes | This compound | mdpi.comnih.govresearchgate.net |

| Alcaligenes sp. | Phenylethane-p-sulphonate | Catechol 2,3-dioxygenase | This compound, 2-hydroxyalkylmuconic semialdehydes | nih.govcapes.gov.brnih.gov |

| Rhodococcus rhodochrous EP4 | 4-Ethylphenol | Alkylphenol hydroxylase, Extradiol dioxygenase | This compound (intermediate) | researchgate.net |

| Lactobacillus species (e.g., plantarum, brevis, collinoides) | Phenolic acids (from fruits/vegetables) | Phenolic acid decarboxylase | 4-Vinylcatechol, this compound | jst.go.jpnih.gov |

| Brettanomyces/Dekkera (cider strains) | Caffeic acid | Cinnamate (B1238496) decarboxylase, Vinyl phenol (B47542) reductase | This compound | nih.gov |

This compound is a significant compound in the food and beverage industry, primarily recognized for its contribution to off-flavors in fermented products. smolecule.com

Role in Food and Beverage Quality

Contribution to Off-Flavors in Fermented Beverages (e.g., Wine, Cider)

This compound is one of the volatile phenols, along with 4-ethylphenol (4-EP) and 4-ethylguaiacol (4-EG), that can impart undesirable aromas in wine and cider. nih.govhawaiibevguide.comwinemakermag.com These compounds are often associated with the spoilage yeast Brettanomyces/Dekkera. nih.govhawaiibevguide.com This yeast can convert hydroxycinnamic acid precursors, such as caffeic acid, into their corresponding ethylphenols. winemakermag.com Specifically, caffeic acid is converted to 4-vinylcatechol and then reduced to this compound. nih.gov

In French ciders, this compound has been identified as a major marker for phenolic off-flavors. researchgate.net Studies of ciders with such defects revealed that this compound was the predominant volatile phenol, with concentrations reaching up to 164 mg/L. researchgate.net Analysis of a broader range of commercial French ciders showed average concentrations of 3.2 mg/L for this compound. researchgate.net The maturation process of ciders can significantly increase the level of this compound. jst.go.jp

Sensory Threshold Determination in Beverages

The sensory impact of this compound is determined by its concentration relative to its sensory detection threshold, which can vary depending on the beverage matrix. mdpi.com Research has reported a wide range of odor detection thresholds for this compound.

In wine, reported sensory thresholds for this compound vary considerably. One study determined a detection threshold between 100 and 400 µg/L in both white and red wine. nih.govresearchgate.net Another study reported a higher odor threshold of 774 µg/L. nih.gov A study on Washington State Merlot determined a consumer detection threshold of 823 µg/L. sensorysociety.org Other reported thresholds include values from 33 to 135 µg/L and a specific value of 60 µg/L. mdpi.comresearchgate.net In Italian red wines, only 28% of those analyzed had this compound concentrations exceeding the 50 µg/L sensory threshold. researchgate.net

The following table presents a summary of reported sensory thresholds for this compound:

Table 2: Sensory Thresholds of this compound in Beverages| Beverage | Threshold Value (µg/L) | Reference(s) |

|---|---|---|

| White and Red Wine | 100 - 400 | nih.govresearchgate.net |

| Wine | 33 - 135 | mdpi.com |

| Wine | 60 | researchgate.net |

| Cabernet Sauvignon | 775 | researchgate.net |

| Washington State Merlot | 823 | sensorysociety.org |

| Wine | 50 - 968 (general range for ethylphenols) | mdpi.com |

Beyond its role in the food and beverage sector, this compound serves as a valuable building block in the chemical industry.

Industrial Applications in Chemical Synthesis

Intermediate in Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. cymitquimica.comthermofisher.com Its chemical structure, featuring a catechol ring with an ethyl group, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and other organic compounds. cymitquimica.comgoogle.com The hydroxyl groups on the benzene (B151609) ring allow for various chemical reactions, such as alkylation and oxidation. cymitquimica.com The synthesis of catechols with substituents can be challenging through traditional chemical methods due to issues with regioselectivity and product stability, making biocatalytic production routes an attractive alternative. wur.nl

Precursor for Pharmaceuticals and Agrochemicals

This compound serves as a versatile precursor in the chemical synthesis of various pharmaceutical and agrochemical compounds. Its catechol structure, featuring two adjacent hydroxyl groups and an ethyl substituent on the benzene ring, provides reactive sites for building more complex molecules. This structural motif is recognized for its biological activity, making this compound a valuable starting material in the development of new active ingredients.

In Pharmaceutical Synthesis

The unique structure of this compound makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Research has explored its potential as a precursor for compounds targeting a range of conditions, from viral infections and cardiovascular diseases to cancer and neurodegenerative disorders.